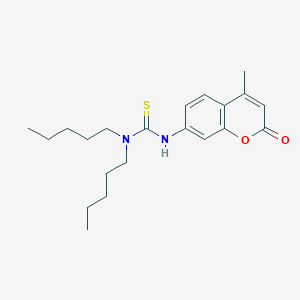![molecular formula C14H18Cl2N2O2 B4699056 2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4699056.png)
2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide
Descripción general
Descripción
2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, commonly known as DMMPB, is a chemical compound used in scientific research for its unique properties. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA damage repair.
Mecanismo De Acción
DMMPB works by binding to the catalytic domain of 2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, inhibiting its activity. This leads to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy. DMMPB has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
DMMPB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy, reduce inflammation, and protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMMPB is its potent 2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide inhibitory properties, which make it a valuable tool for studying DNA damage repair and cancer cell sensitivity to chemotherapy and radiation therapy. However, its 2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide inhibitory properties can also lead to toxicity in normal cells, which can limit its use in certain experiments. Additionally, DMMPB is a relatively new compound, and more research is needed to fully understand its effects and limitations.
Direcciones Futuras
There are several future directions for research on DMMPB. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of interest is its use as a tool for studying DNA damage repair and 2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide inhibition. Additionally, more research is needed to fully understand the biochemical and physiological effects of DMMPB and its limitations in lab experiments.
Aplicaciones Científicas De Investigación
DMMPB is widely used in scientific research for its 2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide inhibitory properties. 2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide is an enzyme that plays a crucial role in DNA damage repair, and its inhibition by DMMPB can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. DMMPB has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
2,4-dichloro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-11-2-3-12(13(16)10-11)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPSMOMEKBJZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methoxy-N-[3-(1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4698987.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4698994.png)
![4-chloro-N-[2-(diisopropylamino)-1-methylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4698995.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4699015.png)
![{2-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4699016.png)
![N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B4699019.png)
![S-{4-[2-(benzyloxy)-5-bromobenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4699032.png)
![4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4699033.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylmethanesulfonamide](/img/structure/B4699058.png)
![1-[3-({[5-(4-ethoxybenzyl)-4,6-dihydroxy-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4699063.png)
![ethyl {[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B4699064.png)
![N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide](/img/structure/B4699067.png)